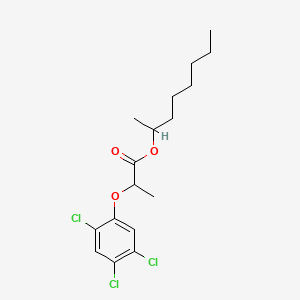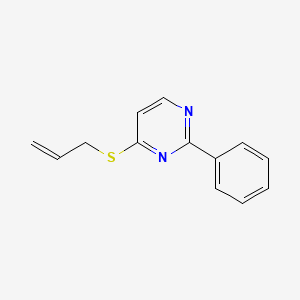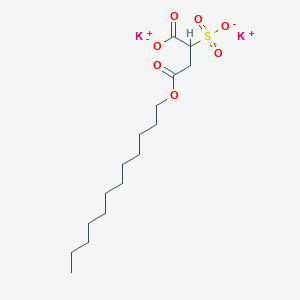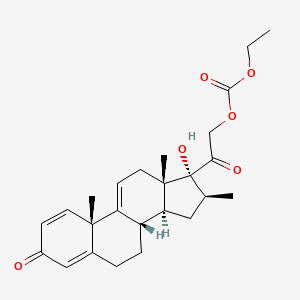![molecular formula C11H10N4O2 B13763800 [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
准备方法
The synthesis of [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea typically involves the reaction of 2-oxo-1H-quinoline-3-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its anticancer properties and its potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacteria. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
相似化合物的比较
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Used in various oxidation reactions.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties
属性
分子式 |
C11H10N4O2 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H10N4O2/c12-11(17)15-13-6-8-5-7-3-1-2-4-9(7)14-10(8)16/h1-6H,(H,14,16)(H3,12,15,17)/b13-6+ |
InChI 键 |
MFRBPLGUQXCBRT-AWNIVKPZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


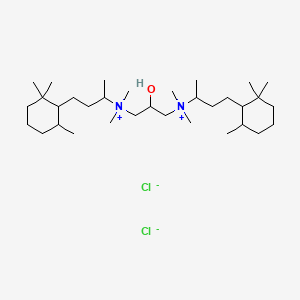
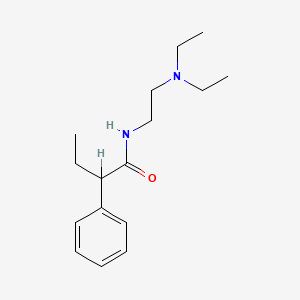
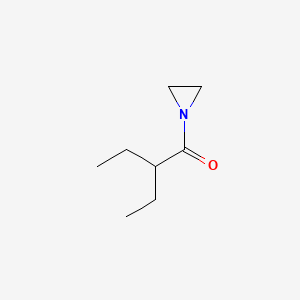
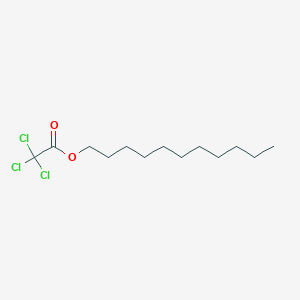
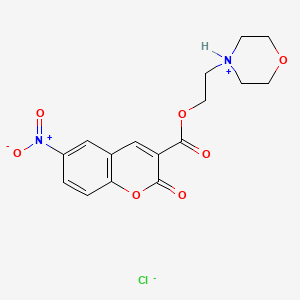
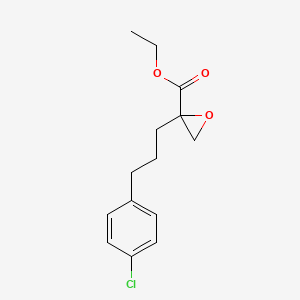
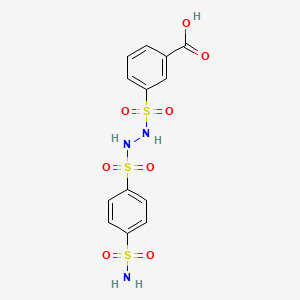
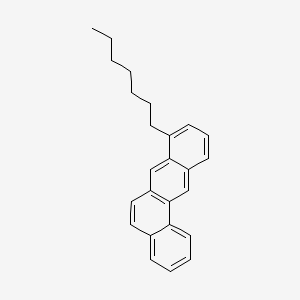

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
